3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol
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Overview
Description
3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C16H14N2O and a molecular weight of 250.30 g/mol . This compound is characterized by a pyrazole ring substituted with phenyl and p-tolyl groups, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol typically involves the condensation of appropriate hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . A common method includes the base-catalyzed Claisen–Schmidt condensation reaction, where 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring are used . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide in an alcoholic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and various functionalized pyrazole compounds .
Scientific Research Applications
3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of liver alcohol dehydrogenase, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbonitrile
- 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine
- 3-(4-Bromophenyl)-1-p-tolyl-1H-pyrazol-4-ol
Uniqueness
3-Phenyl-1-p-tolyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl and p-tolyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylpyrazol-4-ol |
InChI |
InChI=1S/C16H14N2O/c1-12-7-9-14(10-8-12)18-11-15(19)16(17-18)13-5-3-2-4-6-13/h2-11,19H,1H3 |
InChI Key |
RGXHRTJSGBIGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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